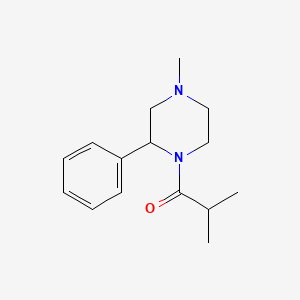
1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone, also known as 4-Methylphenmetrazine, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone has been studied for its potential applications in scientific research. It has been shown to have a stimulant effect on the central nervous system, similar to other compounds such as amphetamines and methylphenidate. This makes it a potential candidate for use in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mechanism of Action
The exact mechanism of action of 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects observed.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone has a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It has also been shown to have an effect on the reward pathways in the brain, which may contribute to its potential for abuse.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone in lab experiments is its stimulant effect on the central nervous system. This makes it a useful tool for studying the effects of neurotransmitters and other compounds on brain function. However, its potential for abuse and lack of understanding of its mechanism of action are limitations that need to be taken into consideration when using it in research.
Future Directions
There are a number of potential future directions for research on 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone. These include further studies on its mechanism of action, as well as its potential for use in the treatment of conditions such as ADHD and narcolepsy. Additionally, research on its potential for abuse and methods for reducing this risk may also be of interest. Finally, studies on its effects on other physiological systems, such as the cardiovascular and immune systems, may also be worth exploring.
Synthesis Methods
The synthesis of 1-(4-Methyl-2-phenylpiperazin-1-yl)ethanone involves the reaction between 4-methyl-2-phenylpiperazine and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 70-80°C. The product is then purified using techniques such as recrystallization or column chromatography.
properties
IUPAC Name |
1-(4-methyl-2-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)15-9-8-14(2)10-13(15)12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKQTMTLLGYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)


![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)
